1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone
Description
1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone (CAS: 477888-46-3) is a heterocyclic compound with the molecular formula C₂₀H₁₉N₃O₃S and a molecular weight of 381.45 g/mol . Its structure features a morpholino group attached to an ethanone backbone, linked via a phenoxy bridge to a pyrimidinyl-pyridinyl moiety.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20(25-11-13-27-14-12-25)15-28-17-6-4-16(5-7-17)21-23-10-8-19(24-21)18-3-1-2-9-22-18/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGFTVBJZLWEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl-Pyrimidinyl Intermediate: This step involves the coupling of 2-pyridinyl and 2-pyrimidinyl groups under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Phenoxy Group: The intermediate is then reacted with a phenol derivative to introduce the phenoxy group.
Morpholine Addition: Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Morpholines are compounds containing morpholine as part of their structure . Some examples of chemicals that are morpholines include:
- (3R)-8-cyclopropyl-6-(morpholin-4-ylmethyl)-7-(1-naphthylmethyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid
- (4-amino-3-ethyl-2-sulfanylidene-5-thiazolyl)-(4-morpholinyl)methanone
- (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone
- 1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone
- (4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid
- (6R)-4-[(6-chloronaphthalen-2-yl)sulfonyl]-6-(morpholin-4-ylcarbonyl)-1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazin-2-one
- (E)-2-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide
- 1-(2,1,3-benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea
- 1-(2,4-dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
- 1-(2-fluorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 1-(3'-{1-[2-(morpholin-4-yl)ethyl]pyrazol-3-yl}[1,1'-biphenyl]-3-yl)ethan-1-one
- 1-(3,5-dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 1-(4-bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea
- 1-(4-butylphenyl)-3-(4-morpholinyl)thiourea
- 1-(4-chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 1-(4-ethoxyphenyl)-5-[[2-methyl-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
- 1-(4-ethoxyphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione
- 1-[1-[4-[(3-oxo-5-phenyl-4-morpholinyl)methyl]-1-triazolyl]-3-phenylpropan-2-yl]-3-phenylurea
- 1-[2,3-bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea
- 1-[4-(4-morpholinyl)phenyl]-3-thiophen-2-yl-2-propen-1-one
- 1-[4-(dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
- 1-[5-(5-chloro-2-methylphenyl)-2-furanyl]-N-[4-(4-morpholinyl)phenyl]methanimine
- 1-cyclohexyl-3-[(2R,3R,6R)-2-(hydroxymethyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]urea
- 1-cyclohexyl-3-[(2R,3R,6S)-2-(hydroxymethyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]urea
- 1-cyclohexyl-3-[(2R,3S,6R)-2-(hydroxymethyl)-6-(2-morpholin-4-yl-2-oxoethyl)-3,6-dihydro-2H-pyran-3-yl]urea
- 1-cyclohexyl-3-[(2R,3S,6S)-2-(hydroxymethyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]urea
- 1-cyclohexyl-3-[(2S,3R,6R)-2-(hydroxymethyl)-6-(2-morpholin-4-yl-2-oxoethyl)-3,6-dihydro-2H-pyran-3-yl]urea
- 1-cyclohexyl-3-[(2S,3R,6S)-2-(hydroxymethyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]urea
- 1-cyclohexyl-3-[(2S,3S,6R)-2-(hydroxymethyl)-6-(2-morpholin-4-yl-2-oxoethyl)-3,6-dihydro-2H-pyran-3-yl]urea
- 1-cyclohexyl-3-[(2S,3S,6S)-2-(hydroxymethyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]urea
- 1-deoxy-1-(4-morpholinyl)-alpha-d-fructopyranose
- 2-(perfluorooctyl)ethyl dimorpholinophosphinate
- 2-[(2-hydroxy-1-naphthalenyl)methyl-methylamino]-N-[4-(4-morpholinyl)phenyl]acetamide
- 2-[(2R,3R,6R)-2-(hydroxymethyl)-3-[[1-oxo-2-(2-pyridinyl)ethyl]amino]-3,6-dihydro-2H-pyran-6-yl]-N-[3-(4-morpholinyl)propyl]acetamide
- 2-[(2R,3R,6S)-2-(hydroxymethyl)-3-[[1-oxo-2-(2-pyridinyl)ethyl]amino]-3,6-dihydro-2H-pyran-6-yl]-N-[3-(4-morpholinyl)propyl]acetamide
- 2-[(2R,3S,6R)-2-(hydroxymethyl)-3-[[1-oxo-2-(2-pyridinyl)ethyl]amino]-3,6-dihydro-2H-pyran-6-yl]-N-[3-(4-morpholinyl)propyl]acetamide
- 2-[(2R,3S,6S)-2-(hydroxymethyl)-3-[[1-oxo-2-(2-pyridinyl)ethyl]amino]-3,6-dihydro-2H-pyran-6-yl]-N-[3-(4-morpholinyl)propyl]acetamide
- 2-[(2S,3R,6R)-2-(hydroxymethyl)-3-[[1-oxo-2-(2-pyridinyl)ethyl]amino]-3,6-dihydro-2H-pyran-6-yl]-N-[3-(4-morpholinyl)propyl]acetamide
- 2-[(2S,3R,6S)-2-(hydroxymethyl)-3-[[1-oxo-2-(2-pyridinyl)ethyl]amino]-3,6-dihydro-2H-pyran-6-yl]-N-[3-(4-morpholinyl)propyl]acetamide
- 2-[(2S,3S,6R)-2-(hydroxymethyl)-3-[[1-oxo-2-(2-pyridinyl)ethyl]amino]-3,6-dihydro-2H-pyran-6-yl]-N-[3-(4-morpholinyl)propyl]acetamide
- 2-[(2S,3S,6S)-2-(hydroxymethyl)-3-[[1-oxo-2-(2-pyridinyl)ethyl]amino]-3,6-dihydro-2H-pyran-6-yl]-N-[3-(4-morpholinyl)propyl]acetamide
- 2-[2,5-diethoxy-4-(4-morpholinyl)anilino]-1-(4-methyl-1-piperidinyl)-1-propanone
- 2-[4-[4-(2-hydroxy-4,4-dimethyl-2-morpholin-4-iumyl)phenyl]phenyl]-4,4-dimethyl-2-morpholin-4-iumol
- 2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]-N-[2-(4-morpholinyl)phenyl]acetamide
- 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide
- 2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide
- 2-[[5-chloro-2-[2-methoxy-4-(4-morpholinyl)anilino]-4-pyrimidinyl]amino]-N-methylbenzamide
- 2-[ethyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]-N-[4-(4-morpholinyl)phenyl]acetamide
Mechanism of Action
The mechanism of action of 1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | Reference |
|---|---|---|---|---|---|---|
| Target Compound | 477888-46-3 | C₂₀H₁₉N₃O₃S | 381.45 | Pyrimidinyl-pyridinyl | Morpholino, phenoxy | |
| (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db) | - | C₂₁H₂₁NO₄ | 351.40 | Cyclopropyl | Morpholino, 4-methoxyphenoxy | |
| 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone | 339023-25-5 | C₂₀H₁₈N₂O₂S | 350.44 | Thienyl | Morpholino, pyridinyl | |
| 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone | - | C₁₄H₁₇NO₄ | 263.29 | Phenyl | Morpholino, ethoxy |
Functional Group Analysis
- Morpholino Group: Present in all compared compounds, this group likely enhances solubility and metabolic stability due to its polar, non-aromatic nature .
- Heterocyclic Cores: The target’s pyrimidinyl-pyridinyl core (vs. thienyl in or cyclopropyl in ) may influence binding affinity in biological targets, as pyrimidines are common in kinase inhibitors.
Hypothesized Structure-Activity Relationships (SAR)
- Phenoxy vs.
- Sulfur vs. Oxygen Heteroatoms : The thienyl core in introduces sulfur, which could enhance lipophilicity and membrane permeability compared to the target’s oxygen-based systems.
Biological Activity
1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone, with the CAS number 477870-55-6, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C21H20N4O3, and it has a molar mass of 376.41 g/mol. This compound features a morpholine moiety, which is known for its biological activity, particularly in pharmacology.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the morpholine and pyrimidine rings in its structure suggests potential activities in areas such as:
- Antitumor Activity : Compounds containing pyrimidine derivatives have been studied for their anticancer properties. Research indicates that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The phenoxy group may enhance the antimicrobial activity of the molecule, making it a candidate for further investigation in treating infections.
- Enzyme Inhibition : The structural components may allow for interaction with specific enzymes, potentially leading to inhibition or modulation of their activity.
Research Findings
Recent studies have explored the biological effects of similar compounds and provided insights into the mechanisms through which they exert their effects:
- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of phenoxy compounds. These models suggest that both structural features and physicochemical properties like logP (partition coefficient) are critical for biological efficacy .
- Docking Studies : Molecular docking studies have shown that derivatives of phenoxy compounds can effectively bind to target proteins, indicating potential therapeutic applications . For instance, docking studies on auxin-binding proteins have demonstrated a correlation between molecular structure and binding affinity.
- Case Studies : A study on related compounds indicated that modifications in the pyridine and pyrimidine rings significantly influenced their biological activities, suggesting that similar alterations could be explored for this compound .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
